molecular formula C22H20O B12685215 Ethanone, 2,2-bis(3-methylphenyl)-1-phenyl- CAS No. 112128-16-2

Ethanone, 2,2-bis(3-methylphenyl)-1-phenyl-

Cat. No.: B12685215
CAS No.: 112128-16-2
M. Wt: 300.4 g/mol
InChI Key: GAORPJAEPLHAMQ-UHFFFAOYSA-N
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Description

Ethanone, 2,2-bis(3-methylphenyl)-1-phenyl- is an organic compound with a complex structure It is characterized by the presence of three phenyl groups, two of which are substituted with methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2-bis(3-methylphenyl)-1-phenyl- typically involves the reaction of 3-methylbenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2-bis(3-methylphenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 2,2-bis(3-methylphenyl)-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Ethanone, 2,2-bis(3-methylphenyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2,2-bis(4-methylphenyl)-1-phenyl-
  • Ethanone, 2,2-bis(2-methylphenyl)-1-phenyl-
  • Ethanone, 2,2-bis(3,5-dimethylphenyl)-1-phenyl-

Uniqueness

Ethanone, 2,2-bis(3-methylphenyl)-1-phenyl- is unique due to the specific positioning of the methyl groups on the phenyl rings. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

112128-16-2

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

2,2-bis(3-methylphenyl)-1-phenylethanone

InChI

InChI=1S/C22H20O/c1-16-8-6-12-19(14-16)21(20-13-7-9-17(2)15-20)22(23)18-10-4-3-5-11-18/h3-15,21H,1-2H3

InChI Key

GAORPJAEPLHAMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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